![molecular formula C23H34O5 B12326637 3-(3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B12326637.png)
3-(3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one
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Overview
Description
The compound 3-(3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one is a complex organic molecule with a steroidal structure. It is characterized by multiple hydroxyl groups and a furanone ring, making it a unique and interesting compound for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include simpler steroidal precursors, which undergo hydroxylation and cyclization reactions to form the final product. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The furanone ring can be reduced to a dihydrofuran structure.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-(3,14,17-trihydroxy-10,13-dimethyl-2H-furan-5-one) exhibit significant antimicrobial properties. For example, metabolites derived from plant sources containing similar structural features have shown efficacy against a range of bacterial and fungal pathogens. This suggests a potential for developing new antimicrobial agents from this compound or its derivatives .
1.2 Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of compounds with similar structural characteristics. The presence of hydroxyl groups in the structure is often associated with the ability to inhibit inflammatory pathways. This could lead to applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
1.3 Antioxidant Properties
The antioxidant capacity of polyhydroxylated compounds is well-documented. Compounds like 3-(3,14,17-trihydroxy-10,13-dimethyl-2H-furan-5-one) may help in scavenging free radicals and reducing oxidative stress in biological systems. This property is particularly relevant in the context of age-related diseases and cancer prevention .
Biochemical Applications
2.1 Metabolomics Studies
The compound can be utilized in metabolomics to study its metabolic pathways and interactions within biological systems. It can serve as a marker for specific metabolic states or conditions due to its unique structural features .
2.2 Drug Development
Given its complex structure and potential bioactivity, this compound may serve as a lead structure for drug development. Modifications to enhance its pharmacokinetic properties could yield novel therapeutic agents targeting specific diseases .
Case Studies
Case Study 1: Antimicrobial Screening
In a study assessing the antimicrobial activity of various plant extracts containing similar compounds to 3-(3,14,17-trihydroxy-10,13-dimethyl-2H-furan-5-one), researchers found that extracts exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the potential for isolating active compounds for further development .
Case Study 2: Anti-inflammatory Research
A study investigating the anti-inflammatory effects of polyhydroxylated compounds reported that derivatives of similar structures significantly reduced pro-inflammatory cytokines in vitro. This suggests that 3-(3,14,17-trihydroxy-10,13-dimethyl-2H-furan-5-one) could be effective in modulating inflammatory responses .
Data Tables
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various signaling pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one .
- (2s,3r,5r,10r,13r,14s,17s)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2r,3r)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-6-one .
Uniqueness
The uniqueness of 3-(3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one lies in its specific arrangement of hydroxyl groups and the presence of a furanone ring, which imparts distinct chemical and biological properties compared to other similar steroidal compounds .
Biological Activity
The compound 3-(3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one is a complex polycyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on diverse research findings.
- Molecular Formula : C28H46O5
- Molecular Weight : 446.67 g/mol
- LogP (Partition Coefficient) : 1.6
- Hydrogen Bond Donors : 3
- Hydrogen Bond Acceptors : 5
These properties suggest a moderate hydrophobic character and potential interactions with biological membranes.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(3,14,17-trihydroxy...) exhibit significant anticancer properties. For example:
- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., MDA-MB-231 for breast cancer) have shown that related compounds can inhibit cell proliferation effectively. The IC50 values for these compounds often fall within the micromolar range .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MDA-MB-231 | 27.6 |
Compound B | MDA-MB-231 | 29.3 |
This data suggests a structure-activity relationship where specific modifications enhance cytotoxicity against cancer cells.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity due to the presence of hydroxyl groups that can influence signaling pathways involved in inflammation. Studies have shown that similar compounds can modulate the NF-kB signaling pathway and reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 .
The mechanisms underlying the biological activities of this compound may involve:
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
- Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.
- Signal Transduction Modulation : Interaction with key signaling molecules involved in growth and survival pathways.
Study 1: Cytotoxicity Assessment
A study conducted on synthesized derivatives of similar structures demonstrated that the introduction of electron-withdrawing groups significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted that compounds with specific structural features showed better inhibition rates compared to standard chemotherapeutics like paclitaxel .
Study 2: Anti-inflammatory Pathways
Research exploring traditional Chinese medicine formulations containing related compounds indicated their efficacy in treating liver diseases by modulating inflammatory responses and improving metabolic profiles in animal models . The findings suggested that these compounds could play a role in managing conditions like non-alcoholic fatty liver disease (NAFLD).
Properties
Molecular Formula |
C23H34O5 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-(3,14,17-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-20-7-5-16(24)11-14(20)3-4-18-17(20)6-8-21(2)22(26,9-10-23(18,21)27)15-12-19(25)28-13-15/h12,14,16-18,24,26-27H,3-11,13H2,1-2H3 |
InChI Key |
PBAPWFMQSGITBY-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=CC(=O)OC5)O)O)C)O |
Origin of Product |
United States |
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